molecular formula C25H27N5O2S B2980867 N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 893276-58-9

N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2980867
CAS No.: 893276-58-9
M. Wt: 461.58
InChI Key: YBEUIDDASGAAQK-UHFFFAOYSA-N
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Description

N-[2-(Cyclohex-1-en-1-yl)ethyl]-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a fused heterocyclic core, a 3,4-dimethylbenzenesulfonyl group, and a cyclohexenyl ethyl side chain. Triazoloquinazolines are recognized for their structural versatility and biological relevance, particularly in herbicide and fungicide development . The 3,4-dimethylbenzenesulfonyl moiety may enhance lipophilicity and target binding, while the cyclohexenyl ethyl substituent could influence conformational flexibility and pharmacokinetic properties. Synthetic routes for analogous compounds involve cycloaddition or condensation reactions, as seen in the preparation of triazole derivatives via enamine-azide interactions .

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O2S/c1-17-12-13-20(16-18(17)2)33(31,32)25-24-27-23(26-15-14-19-8-4-3-5-9-19)21-10-6-7-11-22(21)30(24)29-28-25/h6-8,10-13,16H,3-5,9,14-15H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBEUIDDASGAAQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCCC5=CCCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting with the preparation of the cyclohexene derivative and the triazoloquinazoline core. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Bioactivity

The 3,4-dimethylbenzenesulfonyl group in the target compound distinguishes it from analogs with simpler sulfonamide substituents. For example:

  • Compound 1b (Pharmaceuticals, 2012): Features a single methyl group (X = CH₃) on the benzenesulfonamide ring. Studies indicate that electron-donating groups like methyl enhance receptor affinity and metabolic stability compared to unsubstituted (X = H) or electron-withdrawing (X = Br, Cl) analogs .
  • SC-558: A reference COX-2 inhibitor with a sulfonamide-substituted triazole scaffold.

Core Heterocycle Modifications

  • Triazolo[1,5-a]quinazoline vs. Triazolo[1,5-a]pyrimidine :
    highlights triazolopyrimidine derivatives with herbicidal activity. The quinazoline core in the target compound offers a larger aromatic system, which may enhance π-π stacking interactions in biological targets compared to pyrimidine-based analogs .
  • N-[2-(3,4-Diethoxyphenyl)ethyl]-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine :
    This analog () replaces the cyclohexenyl ethyl group with a diethoxyphenyl ethyl chain and uses a 4-methylphenyl sulfonamide. The diethoxy groups may improve solubility, while the target’s cyclohexenyl moiety could enhance membrane permeability due to reduced polarity .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Sulfonamide Substituent Side Chain Reported Activity
Target Compound Triazolo[1,5-a]quinazoline 3,4-Dimethylphenyl Cyclohexenyl ethyl Potential herbicidal
Compound 1b Dihydroquinazoline 4-Methylphenyl Phenyl COX-2 inhibition
N-[2-(3,4-Diethoxyphenyl)ethyl] analog Triazolo[1,5-a]quinazoline 4-Methylphenyl Diethoxyphenyl ethyl Not specified
Triazolopyrimidine derivative Triazolo[1,5-a]pyrimidine N/A Acetylhydrazone Herbicidal, fungicidal

Research Findings and Implications

  • Synthetic Flexibility : The target compound’s synthesis likely follows methods similar to , where azide-enamine cycloadditions yield triazole intermediates. However, the quinazoline core may require additional annulation steps .
  • Activity Trends : Methyl and dimethyl groups on the sulfonamide ring correlate with improved bioactivity in COX-2 inhibitors and herbicides, suggesting the target compound’s 3,4-dimethyl substitution could optimize efficacy .
  • Chiral Centers : demonstrates that chiral centers in triazolopyrimidines enhance activity. While the target compound lacks explicit stereochemistry, its cyclohexenyl group introduces conformational constraints that may mimic chiral effects .

Biological Activity

N-[2-(Cyclohex-1-en-1-yl)ethyl]-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and sources to present a comprehensive overview.

Chemical Structure

The compound consists of several functional groups that contribute to its biological properties:

  • Cyclohexene moiety : Provides structural rigidity and potential interactions with biological targets.
  • Triazole ring : Known for its versatile reactivity and ability to form hydrogen bonds, enhancing binding affinity.
  • Dimethylbenzenesulfonyl group : Imparts solubility and may influence the compound's pharmacokinetics.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The triazole and quinazoline components are known to inhibit specific kinases involved in cancer cell proliferation. This compound may act as a kinase inhibitor, disrupting signaling pathways essential for tumor growth.
  • Case Study : In vitro assays demonstrated that derivatives of this compound reduced cell viability in various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

Antimicrobial Activity

The compound also shows promise against various microbial strains:

  • Bacterial Inhibition : Studies have reported that analogs possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The sulfonyl group enhances the compound's ability to penetrate bacterial membranes.
  • Fungal Activity : Some derivatives have shown antifungal activity, particularly against strains resistant to conventional treatments.

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective properties:

  • Mechanism : It is hypothesized that the compound can modulate neurotransmitter systems or reduce oxidative stress in neuronal cells.
  • Research Findings : Animal models treated with similar compounds exhibited reduced neuroinflammation and improved cognitive function in models of neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduction of apoptosis
AntibacterialInhibition of bacterial growth
AntifungalReduced fungal viability
NeuroprotectiveDecreased neuroinflammation

Table 2: Structure-Activity Relationship (SAR)

Structural FeatureImpact on Activity
Triazole ringEnhances binding affinity
Dimethylbenzenesulfonyl groupIncreases solubility
Cyclohexene moietyProvides structural stability

Q & A

Q. What integrated approaches combine computational and experimental data for mechanistic insights?

  • Methodological Answer : Merge molecular dynamics simulations (e.g., GROMACS) with experimental kinetics (e.g., stopped-flow spectroscopy) to map reaction pathways. Machine learning (e.g., random forests) can correlate spectral data (FTIR/Raman) with intermediate stability .

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